molecular formula C7H4ClIN2 B13907182 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine

3-Chloro-5-iodopyrrolo[1,2-b]pyridazine

Cat. No.: B13907182
M. Wt: 278.48 g/mol
InChI Key: VRURQTWQPVGBDG-UHFFFAOYSA-N
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Description

Overview of Bridged Nitrogen Heterocycles and the Pyrrolo[1,2-b]pyridazine (B13699388) Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in organic and medicinal chemistry, with a significant subset being the bridged or ring-junction nitrogen heterocycles. rsc.orgnih.gov These structures are characterized by a nitrogen atom shared between two rings, creating a three-dimensional molecular architecture. nih.gov This structural rigidity can be advantageous in drug design, as it may reduce the entropic penalty upon binding to a biological target and enhance metabolic stability. nih.gov The nitrogen-bridgehead is a common motif in a multitude of natural products, many of which exhibit significant biological activities. rsc.org Consequently, synthetic access to these complex scaffolds is of high interest to chemists. rsc.orgrsc.org

The pyrrolo[1,2-b]pyridazine scaffold is a prominent member of this class, formally derived from the fusion of a pyrrole (B145914) and a pyridazine (B1198779) ring, sharing a bridgehead nitrogen atom. arkat-usa.orgthsci.com Also known as 5-azaindolizine, this aromatic N-bridgehead heterocycle has attracted considerable and sustained interest from the scientific community. arkat-usa.orgnih.gov The versatile chemistry and significant biological and optical properties of pyrrolo[1,2-b]pyridazine derivatives have made them a subject of numerous synthetic studies and pharmaceutical research. nih.govresearchgate.net The inherent structural features of this scaffold are present in compounds explored for a variety of therapeutic applications, including as antitumor, antibacterial, anti-inflammatory, and antidepressant agents. nih.govresearchgate.net

Significance of Halogenated Heterocycles in Contemporary Organic Synthesis and Advanced Material Science

Halogenated heterocyclic compounds are indispensable tools in modern organic chemistry, serving as versatile intermediates in the synthesis of more complex molecules. nbinno.comsigmaaldrich.com The inclusion of halogen atoms (F, Cl, Br, I) onto a heterocyclic core profoundly influences the molecule's electronic properties and reactivity. mdpi.com Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets, making them crucial in drug discovery and medicinal chemistry. nbinno.com

In organic synthesis, the carbon-halogen bond acts as a key functional group for a wide array of transformations, most notably in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nbinno.com This allows for the selective and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse and complex molecular architectures. nbinno.comsigmaaldrich.comsigmaaldrich.com The differential reactivity of various halogens (I > Br > Cl) on the same scaffold can be exploited for sequential and site-selective modifications.

Beyond pharmaceuticals, halogenated heterocycles are finding increasing application in the field of advanced materials. nbinno.commsesupplies.com Their unique electronic and optical properties are central to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.com The incorporation of halogens can tune charge transport properties, energy levels, and molecular packing, thereby influencing the performance of electronic devices. nbinno.com

Historical Development and Prior Scholarly Reviews on Pyrrolo[1,2-b]pyridazine Synthesis and Chemical Reactivity

The chemistry of the pyrrolo[1,2-b]pyridazine system has been a subject of scholarly investigation for decades. The first synthesis of derivatives of this scaffold was reported by Letsinger and Lasco in 1956. arkat-usa.org The foundational work on the synthesis and properties of these compounds was comprehensively summarized in a seminal review by Kuhla and Lombardino in 1977. arkat-usa.orgnih.govbeilstein-journals.org This review became a benchmark reference for researchers in the field.

Interest in the pyrrolo[1,2-b]pyridazine core did not wane, and significant advancements in synthetic methodologies and applications continued to emerge. This prompted a subsequent major review in 2008, which updated the scientific community on the progress made in the intervening three decades. arkat-usa.orgnih.govresearchgate.net More recent reviews have continued this tradition, covering key developments in the chemistry and applications of pyrrolo[1,2-b]pyridazines, with some focusing on the period between 2008 and 2024. researchgate.netresearchgate.net

Synthetic approaches to the pyrrolo[1,2-b]pyridazine scaffold are diverse and can be broadly categorized based on the starting materials. Key methods include:

Syntheses from Pyridazine Derivatives: This is the most common approach and includes methods like 1,3-dipolar cycloaddition of pyridazinium N-ylides, the Chichibabin reaction, and Sonogashira coupling of chloropyridazines. arkat-usa.orgnih.gov

Syntheses from Pyrrole Derivatives: Involving the construction of the fused pyridazine ring onto a pre-existing pyrrole core. nih.gov

Syntheses from Acyclic Compounds: Such as the condensation of 1,4,7-triketones with hydrazine. arkat-usa.orgnih.gov

The table below summarizes some of the principal synthetic strategies that have been developed over the years.

Starting MaterialKey Reaction TypeReference
Pyridazine & Acetylenic Esters1,3-Dipolar Cycloaddition arkat-usa.org
Pyridazine & α-HaloketonesChichibabin Reaction arkat-usa.org
3-Chloropyridazines & AlkynesSonogashira Coupling / Cyclization arkat-usa.org
Pyridazinium N-Ylides & Dipolarophiles1,3-Dipolar Cycloaddition nih.gov
Mesoionic Oxazolo[3,2-b]pyridazines1,3-Dipolar Cycloaddition nih.gov
1,4,7-Triketones & HydrazineCondensation / Cyclization nih.gov

These reviews and the foundational synthetic work have laid the groundwork for the preparation of specifically substituted derivatives like 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine, enabling further exploration of their chemical and physical properties.

Strategic Approaches to Pyrrolo[1,2-b]pyridazine Core Construction

The construction of the pyrrolo[1,2-b]pyridazine core is a central theme in heterocyclic chemistry, with research spanning several decades. thsci.comarkat-usa.org The synthetic routes are diverse, reflecting the ongoing interest in the pharmacological and material science applications of these compounds. researchgate.netconsensus.app The main strategies involve either starting from pyridazine derivatives and building the pyrrole ring, or, less commonly, starting from a pyrrole derivative. arkat-usa.orgnih.gov The most prolific and versatile of these strategies are cycloaddition reactions, which allow for the direct formation of the five-membered pyrrole ring with a high degree of control over substitution patterns. researchgate.netnih.gov Condensation reactions represent a more classical approach, while modern organometallic chemistry has introduced elegant and efficient metal-catalyzed cascade and domino reactions for the assembly of this scaffold. nih.govrsc.org

Cycloaddition reactions are a cornerstone for the synthesis of the pyrrolo[1,2-b]pyridazine system. nih.gov Among these, the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is particularly powerful. nih.gov This method involves the reaction of a three-atom 1,3-dipole with a two-atom dipolarophile to form a five-membered ring. nih.gov In the context of pyrrolo[1,2-b]pyridazine synthesis, the 1,3-dipole is typically a pyridazinium N-ylide or a related mesoionic species, which reacts with an alkene or alkyne dipolarophile. nih.govnih.gov These reactions are often highly regioselective and provide a direct route to the fused heterocyclic system. nih.gov

One of the most facile and widely used methods for synthesizing the pyrrolo[1,2-b]pyridazine scaffold is the 1,3-dipolar cycloaddition reaction between pyridazinium N-ylides and various dipolarophiles. researchgate.net Pyridazinium ylides are 1,3-dipoles belonging to the cycloimmonium ylide class, characterized by a positively charged nitrogen atom in the pyridazine ring covalently bonded to a negatively charged carbanion. researchgate.net These ylides, typically generated in situ from the corresponding pyridazinium salts in the presence of a base like triethylamine, react readily with acetylenic and olefinic dipolarophiles. nih.gov

The reaction with acetylenic dipolarophiles, such as dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate, proceeds via a [3+2] cycloaddition to form the pyrrolo[1,2-b]pyridazine ring system directly after an aromatization step, which often occurs via oxidative dehydrogenation under atmospheric conditions. nih.gov These cycloadditions are noted for being completely regioselective, yielding a single regioisomer. nih.gov For instance, the reaction of various pyridazinium ylides with ethyl propiolate leads to the formation of the corresponding pyrrolo[1,2-b]pyridazine derivatives in moderate yields. nih.gov The versatility of this method allows for the introduction of a wide range of substituents onto the heterocyclic core, depending on the structure of the starting pyridazinium salt and the dipolarophile. nih.gov

Pyridazinium Salt SubstituentDipolarophileBaseConditionsProductYield (%)Ref
HEthyl propiolateTriethylamine (TEA)N/AEthyl pyrrolo[1,2-b]pyridazine-5-carboxylate40-52 nih.gov
4-ChlorobenzoylMethyl propiolateTEAMW irradiationMethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate~10-15 higher than TH nih.gov
2,4-DichlorobenzoylDMADTEAConventional heating (TH)Dimethyl 7-(2,4-dichlorobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylateN/A nih.gov
H2,2,2-Trifluoroethyl acrylateTEAN/ATetrahydropyrrolopyridazine derivativeN/A nih.gov

Reactions with olefinic dipolarophiles can also be employed, leading initially to tetrahydro- or dihydro-pyrrolo[1,2-b]pyridazine intermediates, which can then be aromatized. nih.gov The choice of reaction conditions, such as conventional thermal heating versus microwave irradiation, can influence reaction times and yields. nih.gov

Mesoionic compounds, specifically bicyclic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides (also known as münchnones), serve as effective 1,3-dipoles for the synthesis of pyrrolo[1,2-b]pyridazines. nih.govmdpi.comresearchgate.net These mesoionic intermediates are typically generated in situ from N-acyl-pyridazinium salts or by the action of a dehydrating agent like acetic anhydride on 3(2H)pyridazinone acids. nih.govmdpi.com

Once formed, these mesoionic dipoles undergo a [3+2] cycloaddition reaction with acetylenic dipolarophiles. nih.gov The reaction proceeds through a tricyclic intermediate which then eliminates a molecule of carbon dioxide to yield the aromatic pyrrolo[1,2-b]pyridazine system. nih.gov This method has been successfully applied using non-symmetrical alkynes like methyl or ethyl propiolate. mdpi.com A key aspect of this pathway is its high regioselectivity; the reaction exclusively yields the regioisomer where the ester group from the propiolate is located at the 5-position of the pyrrolo[1,2-b]pyridazine ring. nih.gov The structure and regioselectivity of the resulting products have been confirmed by spectroscopic methods and X-ray diffraction analysis. nih.govmdpi.com

Pyridazinone Acid SubstituentDipolarophileConditionsProductYield (%)Ref
6-(4-chlorophenyl)Methyl propiolateAcetic anhydride, 90°C, 3-4 hMethyl 2-(4-chlorophenyl)-7-(4-chlorophenyl)pyrrolo[1,2-b]pyridazine-5-carboxylate41-52 nih.govmdpi.com
6-(4-methylphenyl)Ethyl propiolateAcetic anhydride, 90°C, 3-4 hEthyl 2-(4-methylphenyl)-7-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5-carboxylate41-52 nih.govmdpi.com
6-(4-methoxyphenyl)Methyl propiolateAcetic anhydride, 90°C, 3-4 hMethyl 2-(4-methoxyphenyl)-7-(4-methoxyphenyl)pyrrolo[1,2-b]pyridazine-5-carboxylate41-52 nih.govmdpi.com

This synthetic route provides a reliable method for accessing specifically substituted pyrrolo[1,2-b]pyridazines, leveraging the unique reactivity of mesoionic intermediates. nih.govresearchgate.net

A modern and effective approach to the pyrrolo[1,2-b]pyridazine core is through oxidative [3+2]-annulation reactions. researchgate.netresearchgate.net This method involves the reaction of pyridazinium ylides with nitroalkenes, mediated by a copper catalyst, such as Cu(OAc)₂·H₂O. researchgate.net The reaction proceeds through a proposed stepwise mechanism involving a [3+2]-cycloaddition, followed by oxidation and subsequent elimination of nitrous acid (HNO₂) to furnish the aromatic heterocyclic product. researchgate.net

This strategy is particularly valuable as it allows for the synthesis of functionalized pyrrolo[1,2-b]pyridazines that may be difficult to access through other methods. researchgate.net For example, using α-fluoronitroalkenes as the dipolarophile provides the first preparative route to a broad range of 5-fluoro-pyrrolo[1,2-b]pyridazines. researchgate.netresearchgate.net The substrate scope is extensive, accommodating various substituents on both the pyridazinium salt and the nitroalkene. researchgate.net This method highlights the utility of nitroalkenes as versatile building blocks in the synthesis of aromatic nitrogen heterocycles. chim.it

Pyridazinium Salt (Ylide Precursor)NitroalkeneCatalyst/OxidantProductYield (%)Ref
1-(2-Oxo-2-phenylethyl)pyridazinium bromide(E)-1-Fluoro-1-nitro-2-phenyletheneCu(OAc)₂·H₂O7-Benzoyl-5-fluoro-6-phenylpyrrolo[1,2-b]pyridazineN/A researchgate.net
1-(2-(4-Bromophenyl)-2-oxoethyl)pyridazinium bromide(E)-1-Fluoro-1-nitro-2-(p-tolyl)etheneCu(OAc)₂·H₂O7-(4-Bromobenzoyl)-5-fluoro-6-(p-tolyl)pyrrolo[1,2-b]pyridazineN/A researchgate.net
1-(2-Oxo-2-phenylethyl)pyridazinium bromide(E)-(2-Nitrovinyl)benzeneCu(OAc)₂·H₂O7-Benzoyl-6-phenylpyrrolo[1,2-b]pyridazineN/A researchgate.net

Condensation reactions represent a classical yet effective strategy for the construction of the pyrrolo[1,2-b]pyridazine scaffold. nih.gov These methods typically involve the reaction of two or more components that join together, often with the elimination of a small molecule like water or an alcohol. One such approach involves the condensation of oxazolo[3,2-b]pyridazinium perchlorates with active methylene compounds like malononitrile, ethyl cyanoacetate, or ethyl malonate in the presence of a base such as sodium ethoxide. arkat-usa.orgnih.gov Another established method is the condensation of 1,4,7-triketones with hydrazine, which after a subsequent dehydrogenation step, yields the pyrrolo[1,2-b]pyridazine ring system. nih.gov

A more recent and facile approach involves the reaction of a carbamate (B1207046) derivative with a chalcone (B49325). nih.gov This multi-step synthesis offers quick access to the pyrrolo[1,2-b]pyridazine core from commercially available and environmentally friendly chemicals. nih.gov Although some condensation-based methods can be multistep or require harsh conditions, they remain a valuable tool in the synthetic chemist's arsenal for accessing this heterocyclic system. rsc.org

In recent years, metal-catalyzed cascade and domino reactions have emerged as highly efficient and atom-economical methods for synthesizing complex heterocyclic structures, including the pyrrolo[1,2-b]pyridazine core. researchgate.netrsc.org These processes involve a sequence of intramolecular and intermolecular reactions where the subsequent transformations occur at the functionalities generated in the previous step, all within a single pot. rsc.org

A notable example is a novel domino reaction catalyzed by a palladium/copper system for the synthesis of functionalized pyrrolo[1,2-b]pyridazines. rsc.org This process utilizes readily accessible (hetero)aryl propargyl alcohols and 1-amino-2-bromopyrroles as starting materials. rsc.org The cascade sequence involves a Sonogashira cross-coupling reaction, followed by an isomerization and a final intramolecular condensation to assemble the target scaffold. researchgate.netrsc.org This approach is advantageous as it avoids tedious multi-step operations and often proceeds with high efficiency. rsc.org The use of microwave irradiation has been shown to be beneficial, accelerating the reaction and improving yields. rsc.org

1-Amino-2-halopyrrolePropargyl AlcoholCatalyst SystemBaseConditionsYield (%)Ref
Methyl 1-amino-5-bromo-pyrrole-2-carboxylate1-(3-Methoxyphenyl)prop-2-yn-1-olPd(PPh₃)₂Cl₂ / CuIK₂CO₃MW, 120°CN/A rsc.org
Methyl 1-amino-5-bromo-pyrrole-2-carboxylate1-Phenylprop-2-yn-1-olPd(PPh₃)₂Cl₂ / CuIK₂CO₃MW, 120°CN/A rsc.org

Another strategy involves a copper(II)-catalyzed tandem synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones from N-aminopyrroles and β-oxo esters. researchgate.net This tandem reaction follows a Conrad–Limpach-type mechanism, beginning with the thermal condensation of the reactants to form a Schiff base intermediate, which then undergoes cyclization. researchgate.net The use of a copper catalyst is crucial for the success of this transformation, which accommodates a variety of substrates bearing both electron-donating and electron-withdrawing groups. researchgate.net

An in-depth examination of the synthetic routes toward the specifically substituted pyrrolo[1,2-b]pyridazine framework reveals a variety of sophisticated chemical strategies. The construction of the this compound scaffold and its derivatives relies on advanced catalytic systems, multicomponent reactions, and regioselective halogenation techniques.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

IUPAC Name

3-chloro-5-iodopyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C7H4ClIN2/c8-5-3-7-6(9)1-2-11(7)10-4-5/h1-4H

InChI Key

VRURQTWQPVGBDG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1I)C=C(C=N2)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Aspects of 3 Chloro 5 Iodopyrrolo 1,2 B Pyridazine Transformations

Reactivity Profile of Halogen Substituents (Chloro and Iodo) on the Pyrrolo[1,2-b]pyridazine (B13699388) System

The presence of two different halogens on the pyrrolo[1,2-b]pyridazine core imparts a differential reactivity that can be exploited for selective functionalization. The reactivity of the chloro and iodo substituents is dictated by the nature of the C-X (Carbon-Halogen) bond and the specific reaction conditions employed. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making the iodine atom a better leaving group in many reactions.

This difference is most pronounced in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions. In these processes, the rate-determining step is often the oxidative addition of the metal catalyst (e.g., Palladium) to the carbon-halogen bond. The lower bond dissociation energy of the C-I bond facilitates this step, allowing for selective reaction at the C5-iodo position while leaving the C3-chloro position intact.

In nucleophilic aromatic substitution (SNAr) reactions, the leaving group's ability is also a critical factor. The iodide ion is a better leaving group than the chloride ion, which would suggest preferential substitution at the C5 position. However, SNAr reactivity is also heavily influenced by the electronic activation of the carbon atom to which the halogen is attached. The electron-deficient pyridazine (B1198779) portion of the molecule activates the attached halogens for nucleophilic attack. The precise selectivity depends on a balance between leaving group ability and the stability of the Meisenheimer intermediate, which can be influenced by the position of the substituent on the ring.

Table 1: Comparative Reactivity of Halogen Substituents
Reaction TypeReactivity at C5-IodoReactivity at C3-ChloroControlling Factor
Palladium-Catalyzed Cross-CouplingHighLowC-X Bond Dissociation Energy (C-I < C-Cl)
Nucleophilic Aromatic Substitution (SNAr)Generally HigherLowerLeaving Group Ability (I- > Cl-) and Ring Electronics

Nucleophilic Substitution Pathways and Reaction Dynamics

The electron-deficient nature of the pyridazine ring in the pyrrolo[1,2-b]pyridazine system makes it susceptible to nucleophilic attack, particularly at the halogen-substituted positions.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing the 3-chloro-5-iodopyrrolo[1,2-b]pyridazine core. nih.gov This reaction proceeds via an addition-elimination mechanism. The presence of the electronegative nitrogen atoms in the six-membered ring lowers the electron density of the aromatic system, thereby facilitating the initial attack by a nucleophile.

A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the halogen substituents. Due to the factors discussed in the previous section, nucleophilic substitution often occurs selectively at the C5-iodo position under controlled conditions. However, with stronger nucleophiles or more forcing conditions, substitution at the C3-chloro position or disubstitution can also be achieved. Studies on related dichloropyridazinone systems have shown that regioselective substitution can be achieved by carefully controlling reaction conditions and the nature of the nucleophile. clockss.org

Table 2: Examples of SNAr Reactions on Halogenated Pyridazine Systems
NucleophileTypical ProductGeneral Conditions
Phenoxides (ArO-)Aryloxy-pyrrolo[1,2-b]pyridazineBase (e.g., NaH, K2CO3), Aprotic Solvent (e.g., THF, DMF) clockss.org
Amines (R2NH)Amino-pyrrolo[1,2-b]pyridazineHeat, often in the presence of a base
Thiolates (ArS-)Arylthio-pyrrolo[1,2-b]pyridazineBase, Aprotic Solvent

The SNAr mechanism involves two principal steps. First, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the heterocyclic ring, with significant density on the electronegative nitrogen atoms, which contributes to its stability.

In the second step, the leaving group (halide ion) is eliminated, and the aromaticity of the ring is restored. The rate of the reaction is typically determined by the formation of the Meisenheimer complex. The stability of this intermediate is key; the more stable the complex, the lower the activation energy and the faster the reaction. The greater leaving group ability of iodide compared to chloride favors a faster second step for substitution at the C5 position. Other mechanisms, such as the SN(ANRORC) mechanism which involves an Addition of the Nucleophile, Ring Opening, and Ring Closure, have been observed in reactions of certain halogenopyridazines with strong bases like potassium amide, but the SNAr pathway is more common for the types of nucleophiles typically employed. wur.nl

Electrophilic Substitution Reactions, including Protonation, Deuteration, and Metalation

While the pyridazine ring is electron-deficient, the fused pyrrole (B145914) ring is electron-rich and thus the preferred site for electrophilic attack. arkat-usa.org The reactivity of the pyrrolo[1,2-b]pyridazine system in electrophilic substitution is analogous to that of indolizine (B1195054) and pyrrole itself. youtube.com

Protonation and deuteration studies on the parent pyrrolo[1,2-b]pyridazine system indicate that electrophilic attack occurs preferentially on the five-membered ring. The most likely positions for substitution are C5 and C7, which are equivalent to the C2 and C3 positions of a simple pyrrole ring. The precise regioselectivity can be influenced by the substituents already present on the ring.

Metalation, typically using strong bases like organolithium reagents, also occurs on the pyrrole moiety. This process involves the deprotonation of one of the C-H bonds on the five-membered ring, creating a potent nucleophile that can then be reacted with various electrophiles. This provides a complementary method to SNAr and cross-coupling reactions for introducing new functional groups onto the heterocyclic core.

Further Cycloaddition Reactions Involving Derivatized Pyrrolo[1,2-b]pyridazines

The pyrrolo[1,2-b]pyridazine ring system itself is most commonly synthesized via [3+2] cycloaddition reactions. nih.govresearchgate.net In this approach, a pyridazinium ylide, generated in situ from a pyridazine salt, acts as a 1,3-dipole and reacts with a dipolarophile, such as an activated alkyne (e.g., ethyl propiolate or dimethyl acetylenedicarboxylate). nih.govmdpi.com

This synthetic strategy allows for the creation of a wide array of derivatized pyrrolo[1,2-b]pyridazines by varying the substituents on both the pyridazinium salt and the dipolarophile. The reaction is typically highly regioselective. nih.govmdpi.com For instance, the reaction between mesoionic oxazolo-pyridazinones and non-symmetrical acetylenic esters yields pyrrolo[1,2-b]pyridazines with the ester group specifically at the C5 position, following the elimination of carbon dioxide from a tricyclic intermediate. nih.gov While the pyrrolo[1,2-b]pyridazine core is the product of these cycloadditions, the methodology demonstrates how derivatives with specific functionalities can be accessed, which can then undergo further transformations as described in other sections.

Transformations of Peripheral Functional Groups and their Influence on Core Reactivity

Functional groups on the pyrrolo[1,2-b]pyridazine core, whether present from the initial synthesis or introduced later via substitution, can be chemically modified. arkat-usa.org These transformations are crucial as they can significantly alter the electronic properties of the entire molecule, thereby influencing the reactivity of the heterocyclic core in subsequent reactions.

For example, a functional group introduced at the C5 position by displacing the iodine atom can be further manipulated. An ester group could be hydrolyzed to a carboxylic acid, which could then participate in amide coupling reactions. A nitro group, introduced via a suitable precursor, could be reduced to an amino group. This transformation from a strongly electron-withdrawing group (-NO₂) to an electron-donating group (-NH₂) would dramatically increase the electron density of the heterocyclic system. This increased electron density would deactivate the ring towards further nucleophilic substitution but would activate it towards electrophilic substitution on the pyrrole ring. This interplay between peripheral group transformation and core reactivity is a powerful tool in the synthesis of complex molecules based on the pyrrolo[1,2-b]pyridazine scaffold. korea.edu

Ring Opening and Rearrangement Mechanisms in Pyrrolo[1,2-b]pyridazine Systems

The structural integrity of the pyrrolo[1,2-b]pyridazine scaffold is generally robust; however, certain reaction conditions, particularly during its synthesis, can involve fascinating ring opening and rearrangement pathways. These transformations are crucial for accessing a variety of substituted derivatives of this heterocyclic system.

One notable mechanism involves the rearrangement of an oxazolo[3,2-b]pyridazine precursor. The synthesis of pyrrolo[1,2-b]pyridazine derivatives can be achieved through the reaction of oxazolo[3,2-b]pyridazine perchlorates with nucleophiles such as the sodium salts of malononitrile, malonic ester, and ethyl cyanoacetate. The proposed mechanism for this transformation is initiated by the nucleophilic attack at the 8a position of the oxazolo[3,2-b]pyridazinium cation. This attack leads to the opening of the oxazole (B20620) ring. The resulting intermediate then undergoes a subsequent recyclization to form the more stable pyrrolo[1,2-b]pyridazine ring system.

Another intriguing example of rearrangement occurs during the synthesis of certain substituted pyrrolo[1,2-b]pyridazines. A plausible mechanistic pathway for the formation of 4,7-bis-(4-fluoro-phenyl)-5-isopropyl-2,6-diphenyl-3,4-dihydropyrrolo[1,2-b]pyridazine involves a key rearrangement step. beilstein-journals.org The proposed mechanism includes the hydrolysis and decarboxylation of a carbamate (B1207046) precursor, followed by condensation with a chalcone (B49325) to form an alkenyl imine intermediate. This intermediate then undergoes sequential hydrolysis and decarboxylation, which is followed by a cyclization step and a notable migration of an isopropyl group to yield the final product. beilstein-journals.org This migration represents a significant skeletal rearrangement that is crucial for the formation of the observed product isomer. beilstein-journals.org

Furthermore, thermal rearrangements in related heterocyclic systems suggest the potential for such transformations within the pyrrolo[1,2-b]pyridazine core under specific conditions. For instance, the pyrolysis of perfluoropyridazines has been shown to yield pyrimidines, indicating a skeletal rearrangement of the six-membered nitrogen-containing ring. rsc.org While this example does not involve the fused pyrrole ring, it highlights the possibility of thermally induced rearrangements in the pyridazine moiety of the pyrrolo[1,2-b]pyridazine system.

The synthesis of new pyrrolo[1,2-b]pyridazine derivatives via 1,3-dipolar cycloaddition reactions between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles also proceeds through a mechanism that involves the formation of a tricyclic intermediate. mdpi.com This intermediate then eliminates carbon dioxide under the reaction conditions to yield the final pyrrolo[1,2-b]pyridazine product. mdpi.com While not a ring opening of the foundational pyridazine ring, this process involves the formation and subsequent fragmentation of a new ring to arrive at the pyrrolo[1,2-b]pyridazine core.

The table below summarizes the key mechanistic features of these transformations.

Precursor/Reactant SystemKey Mechanistic StepsResulting System
Oxazolo[3,2-b]pyridazine perchlorates and nucleophilesNucleophilic attack at C-8a, oxazole ring opening, recyclizationSubstituted pyrrolo[1,2-b]pyridazines
Carbamate precursor and chalconeHydrolysis, decarboxylation, cyclization, isopropyl group migrationSubstituted 3,4-dihydropyrrolo[1,2-b]pyridazine
Mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles1,3-dipolar cycloaddition, formation of a tricyclic intermediate, elimination of CO2Substituted pyrrolo[1,2-b]pyridazines
Perfluoropyridazines (related system)Pyrolysis, skeletal rearrangementPerfluoropyrimidines

It is important to note that these examples primarily illustrate rearrangements and ring openings that occur during the synthesis of the pyrrolo[1,2-b]pyridazine ring system, rather than reactions of a pre-formed this compound. Nevertheless, they provide valuable insights into the potential reactivity and mechanistic pathways that this class of compounds might undergo under various chemical conditions. Further research is needed to explore the specific ring opening and rearrangement reactions of this compound itself.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of pyrrolo[1,2-b]pyridazine (B13699388) derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

Application of One-Dimensional (¹H and ¹³C) NMR SpectroscopyOne-dimensional NMR spectra offer the initial and most fundamental insight into the molecular structure.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the pyrrolo[1,2-b]pyridazine core. The chemical shifts (δ, measured in ppm) would be influenced by the electron-withdrawing effects of the chlorine, iodine, and nitrogen atoms. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J, measured in Hz) of these signals would reveal the connectivity between adjacent protons. For instance, protons on the pyridazine (B1198779) ring often appear as doublets with a characteristic coupling constant.

¹³C NMR: The carbon-13 NMR spectrum would display a unique signal for each carbon atom in the molecule. The chemical shifts of the carbon atoms would be highly dependent on their hybridization and proximity to electronegative atoms. Carbons bonded to chlorine and iodine would show characteristic shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, CH₃, and quaternary carbons.

Fictional Data Example for Illustrative Purposes:

¹H NMR (Illustrative)
Proton
H-2
H-4
H-6
H-7
¹³C NMR (Illustrative)
Carbon
C-2
C-3
C-4
C-5
C-6
C-7
C-8a

Note: The data in these tables is hypothetical and serves only to illustrate how such data would be presented. Actual experimental data for 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine is not available.

Utilization of Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled, confirming the connectivity of protons within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals based on previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the entire carbon skeleton by showing connections across heteroatoms.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared spectroscopy is used to identify the types of chemical bonds and functional groups present in a molecule. The spectrum would show absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of bonds. For this compound, key expected absorptions would include:

C-H stretching: For the aromatic protons, typically in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching: Associated with the aromatic rings, expected in the 1400-1650 cm⁻¹ range.

C-Cl stretching: A characteristic absorption in the fingerprint region, typically around 600-800 cm⁻¹.

C-I stretching: This bond vibration occurs at lower frequencies, usually below 600 cm⁻¹.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

MS: A low-resolution mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight of the compound. The isotopic pattern of this peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula (C₇H₄ClIN₂). This is a definitive method for confirming the chemical formula of a newly synthesized compound.

Fragmentation Analysis: The mass spectrum also shows fragment ions, which are formed by the breakdown of the molecular ion. The pattern of fragmentation can provide additional structural information.

X-ray Diffraction (XRD) for Precise Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise data on:

Bond lengths and bond angles.

The arrangement of molecules in the crystal lattice (crystal packing).

Intermolecular interactions such as π-π stacking.

This technique would unambiguously confirm the connectivity and regiochemistry of the substituents, providing a definitive structural proof.

Single-Crystal X-ray Structure Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While specific crystal structure data for this compound is not prominently available in the reviewed literature, the analysis of closely related pyrrolo[1,2-b]pyridazine derivatives provides significant insight into the expected structural features.

For instance, the X-ray analysis of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine revealed that it crystallizes in the monoclinic P21/c space group. nih.govresearchgate.net Such studies provide accurate molecular parameters for the novel heterocyclic system. nih.gov The structures of newly synthesized pyrrolo[1,2-b]pyridazine derivatives are frequently confirmed using X-ray diffraction data. nih.govresearchgate.net In a study of substituted 1,2,4-Triazolo[4′,3′:2,3]pyridazino[4,5-b]indole, another complex heterocyclic system, the compound was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com The determination of the crystal system, space group, and unit cell dimensions are fundamental outputs of this analysis.

Table 1: Representative Crystal Data for an Analogous Pyrrolo[1,2-b]pyridazine Derivative.
ParameterValue for 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine nih.govresearchgate.net
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.8568(1)
b (Å)11.0690(3)
c (Å)26.4243(7)
β (°)92.777(1)
Z (molecules/unit cell)4

Conformational Analysis and Geometrical Parameters in the Crystalline State

X-ray crystallography also elucidates the molecule's conformation and key geometrical parameters such as bond lengths and angles in the solid state. For the pyrrolo[1,2-b]pyridazine scaffold, studies show that the fused aromatic fragment can be slightly non-planar. nih.gov For example, in one derivative, the dihedral angle between the two fused rings was found to be 18.13(8)°. nih.gov In another case, two crystallographically independent molecules in the asymmetric unit exhibited dihedral angles of 26.82(6)° and 16.42(6)°. nih.gov

Conversely, the analysis of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine indicated that the molecule assumes a planar conformation in the crystal. nih.govresearchgate.net The specific conformation of this compound would be influenced by the electronic and steric effects of the chloro and iodo substituents. Detailed analysis of bond lengths within the pyridazine and pyrrole (B145914) rings of related structures confirms the conjugated nature of the system. nih.gov

Table 2: Selected Geometrical Data for Pyrrolo[1,2-b]pyridazine Derivatives.
ParameterObservation in Analogous StructuresReference
ConformationCan range from nearly planar to slightly non-planar. nih.govnih.gov
Dihedral Angle (between fused rings)Reported values include 16.42(6)° and 26.82(6)°. nih.gov
C-C Bond Lengths (Pyrrole Ring)Span a range of 1.378(4) - 1.396(5) Å in one derivative. nih.gov

Investigation of Intermolecular Interactions, including π-π Stacking

The packing of molecules in the crystal lattice is governed by intermolecular interactions. For aromatic systems like pyrrolo[1,2-b]pyridazines, π-π stacking is a significant interaction that influences material properties. nih.govresearchgate.net The crystal packing of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine is based on π-π stacking with a reported interplanar spacing of 3.400 Å, which is typical for aromatic molecules. nih.govresearchgate.net This stacking can extend the π-electron system, which is crucial for developing optically active materials. nih.gov

Besides π-π interactions, other short contacts such as C-H···O and C-O···Cl have been observed, which can be interpreted as intermolecular hydrogen and halogen bonding, respectively. nih.gov These varied interactions can lead to the formation of complex three-dimensional supramolecular networks. nih.govresearchgate.net The study of these non-covalent interactions is important for understanding charge transport in organic materials and for the rational design of organic semiconductor crystals. rsc.orgrsc.org

Elemental Analysis for Empirical Formula Validation and Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is compared against the calculated theoretical values to verify the empirical formula. For novel pyrrolo[1,2-b]pyridazine derivatives, elemental analysis is routinely employed to confirm that the synthesized product has the correct atomic composition, complementing spectroscopic data for full structural confirmation. nih.govresearchgate.netgrowingscience.com For this compound, the analysis would validate the presence and ratio of C, H, N, Cl, and I atoms consistent with its molecular formula, C₆H₃ClIN₃.

Table 3: Theoretical Elemental Composition of this compound.
ElementSymbolAtomic MassCountMass Percentage (%)
CarbonC12.011625.79
HydrogenH1.00831.08
ChlorineCl35.453112.69
IodineI126.90145.41
NitrogenN14.007315.04

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic methods are indispensable for the separation, isolation, and purity assessment of synthesized compounds. Column chromatography is a standard procedure for the purification of pyrrolo[1,2-b]pyridazine derivatives. researchgate.net For example, 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine was purified by column chromatography on neutral Al₂O₃ using dichloromethane (B109758) as the eluent. researchgate.net Silica gel is also commonly used as the stationary phase. mdpi.com

For purity assessment and quantitation of regioisomeric impurities in related chloro-aromatic compounds, gas chromatography (GC) is a highly effective technique. longdom.org Methods using GC with mass spectrometric detection (GC-MS) have been developed for the determination of chlorinated compounds in various matrices. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is another powerful tool for assessing the purity of final products and intermediates in synthetic chemistry. bldpharm.combiointerfaceresearch.com These techniques ensure that the compound is free from starting materials, by-products, or other impurities, which is essential for accurate characterization and subsequent applications.

Computational and Theoretical Investigations of 3 Chloro 5 Iodopyrrolo 1,2 B Pyridazine

Application of Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory - DFT) to Pyrrolo[1,2-b]pyridazine (B13699388) Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the properties of pyridazine (B1198779) and its fused heterocyclic derivatives. gsconlinepress.com For the broader class of pyrrolo[1,2-b]pyridazines, DFT has been used to study reaction mechanisms and establish physicochemical properties through computation. researchgate.netresearchgate.net These methods provide a framework for understanding and predicting a variety of chemical parameters.

DFT calculations, using functionals like B3LYP with basis sets such as 6-31G*, are utilized to optimize molecular geometries and compute electronic properties. gsconlinepress.com Such studies on related pyridazine derivatives have been used to calculate key quantum chemical descriptors that help in understanding their behavior. gsconlinepress.com

Table 1: Quantum Chemical Descriptors Calculated for Pyridazine Derivatives using DFT

ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)Difference between ELUMO and EHOMO
Dipole Moment (µ)Measure of the polarity of the molecule
Global Hardness (η)Resistance to change in electron distribution
Global Softness (S)Reciprocal of global hardness
Electronegativity (χ)Power of an atom to attract electrons
Electrophilicity (ω)Propensity of a species to accept electrons
Nucleophilicity (ε)Propensity of a species to donate electrons
Fraction of Transferred Electrons (ΔN)Amount of electronic charge transferred from an inhibitor to a metal surface

This table is illustrative of parameters calculated for related pyridazine systems to predict their properties, based on methodologies described in the literature. gsconlinepress.com

Analysis of Electronic Structure and Aromaticity within the Bridged Heterocycle

The pyrrolo[1,2-b]pyridazine system is a bridged, N-heterocyclic aromatic compound. arkat-usa.org Its aromaticity stems from the fusion of a six-membered pyridazine ring and a five-membered pyrrole (B145914) ring. The pyrrole ring contributes six pi electrons to the aromatic system, with the nitrogen atom providing its lone pair to the p-orbital system. libretexts.org The pyridazine ring is analogous to pyridine, with sp² hybridized carbon and nitrogen atoms each contributing one pi electron to the conjugated system. libretexts.org

Computational Prediction of Chemical Reactivity and Regioselectivity

Theoretical studies are crucial for predicting the reactivity and regioselectivity of reactions involving the pyrrolo[1,2-b]pyridazine scaffold. One of the primary synthetic routes to this system is the 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net Computational methods have been used to perform theoretical and experimental studies on the regiochemistry of these reactions. researchgate.net

For example, the regioselectivity of the 3+2 dipolar cycloaddition of 3-(4-halophenyl)pyridazinium ylides to acrylonitrile (B1666552) was found to be correctly predicted using the Perturbational Molecular Orbital (PMO) theory, based on electronic parameters calculated by the MNDO method. researchgate.net The formation of specific regioisomers in the synthesis of new pyrrolo[1,2-b]pyridazines via cycloaddition reactions has been confirmed by NMR analysis of the crude reaction products, aligning with theoretical expectations. nih.govmdpi.com DFT computations have also been applied to delineate the mechanistic aspects of reactions, such as the reductive ring contraction of 1,2-pyridazines to form substituted pyrroles. researchgate.net

Molecular Modeling and Simulation of Intermolecular Interactions and Packing Arrangements

The solid-state structure and intermolecular interactions of pyrrolo[1,2-b]pyridazine derivatives are investigated using techniques like X-ray crystallography, complemented by molecular modeling. nih.gov These studies reveal how molecules pack in a crystal lattice and the nature of the forces holding them together.

For 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, X-ray analysis showed that the molecule adopts a planar conformation in the crystal. nih.gov The crystal packing is characterized by π-π stacking interactions, which are crucial for electron mobility in materials intended for optical applications. nih.gov The interplanar spacing was found to be 3.400 Å, which is typical for aromatic molecules. nih.gov Docking experiments, a form of molecular modeling, have also been used to study the interaction of pyrrolo[1,2-b]pyridazine derivatives with biological targets, such as the colchicine (B1669291) binding site of tubulin, to rationalize their observed biological activity. tandfonline.comnih.gov

Table 2: Crystallographic Data for a Pyrrolo[1,2-b]pyridazine Derivative

ParameterValue for 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine nih.gov
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.8568(1)
b (Å)11.0690(3)
c (Å)26.4243(7)
β (°)92.777(1)
Z (molecules/unit cell)4

This data illustrates the type of information obtained from X-ray crystallography, which is used to understand the solid-state packing and conformation of molecules in this class.

Theoretical Prediction and Experimental Validation of Spectroscopic Properties

Computational methods are instrumental in predicting spectroscopic properties, which can then be validated by experimental data. For pyrrolo[1,2-b]pyridazine derivatives, electronic structure calculations using DFT and Time-Dependent DFT (TD-DFT) have been performed to elucidate differences observed in UV-vis absorption spectra as a result of different substituents. researchgate.net

These theoretical calculations help in understanding the electronic transitions responsible for the observed absorption and fluorescence properties. researchgate.net The structures of newly synthesized compounds are routinely confirmed by a combination of experimental spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR. nih.govmdpi.combeilstein-journals.org For instance, the regioselectivity of cycloaddition reactions is often evidenced by specific couplings and chemical shifts in NMR spectra, which can be compared with theoretically predicted values. mdpi.comnih.gov In one study, HETCOR experiments were used to establish the chemical shifts of tertiary carbon atoms, confirming the structural assignment of a pyrrolo[1,2-b]pyridazine derivative. nih.gov

Structure Reactivity Relationships in Halogenated Pyrrolo 1,2 B Pyridazines

Influence of Halogen Atom Position (3-Chloro, 5-Iodo) on Electronic Distribution and Reactivity

The electronic distribution in 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine is significantly influenced by the interplay of the inductive and resonance effects of the chlorine and iodine atoms, as well as their positions on the bicyclic ring.

The iodine atom at the 5-position, located on the pyridazine (B1198779) ring, also displays both -I and +R effects. However, iodine is less electronegative than chlorine, resulting in a weaker inductive withdrawal. Conversely, its larger size and more polarizable nature can influence its resonance contribution. The position of the iodine on the electron-deficient pyridazine ring means its electron-donating resonance effect can partially counteract the electron-withdrawing nature of the pyridazine core.

The combined effect of the 3-chloro and 5-iodo substituents is a complex perturbation of the electron density across the entire pyrrolo[1,2-b]pyridazine (B13699388) framework. The pyrrole (B145914) ring is expected to be less electron-rich than in the parent compound due to the chloro substituent, while the electronic nature of the pyridazine ring is modulated by the iodo substituent. This altered electronic landscape dictates the regioselectivity and rate of chemical reactions. For instance, electrophilic aromatic substitution, if it were to occur, would likely be directed away from the electron-deficient pyridazine ring and the deactivated position 3. Nucleophilic aromatic substitution, on the other hand, could potentially occur at either the 3- or 5-position, with the relative reactivity depending on the specific reaction conditions and the nature of the nucleophile. The carbon-iodine bond is generally weaker than the carbon-chlorine bond, suggesting that the 5-iodo substituent might be more susceptible to substitution or metal-catalyzed cross-coupling reactions.

Substituentσ_metaσ_paraInductive EffectResonance Effect
-Cl0.370.23Electron-withdrawingElectron-donating (weak)
-I0.350.18Electron-withdrawingElectron-donating (weak)

Impact of Halogen Substituents on the Intrinsic Reactivity of the Pyrrolo[1,2-b]pyridazine Ring System

Conversely, the electron-withdrawing character of the halogens enhances the susceptibility of the ring to nucleophilic attack. The carbons bearing the halogen atoms (C-3 and C-5) become more electrophilic and are potential sites for nucleophilic aromatic substitution (SNAr). The relative reactivity of the C-Cl versus the C-I bond towards nucleophilic displacement is a key consideration. Generally, the C-I bond is weaker and iodine is a better leaving group than chlorine, which would favor substitution at the 5-position. However, the electronic environment of each position, influenced by the entire heterocyclic system, also plays a crucial role.

Furthermore, the halogen atoms provide synthetic handles for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis. The 5-iodo group is particularly well-suited for reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of carbon-based substituents. nih.gov The 3-chloro group can also participate in such reactions, although typically under more forcing conditions. This differential reactivity offers the potential for selective functionalization at either the 3- or 5-position.

Analysis of Stereoelectronic Effects Exerted by Halogen Atoms

Stereoelectronic effects, which relate to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, are important in understanding the behavior of this compound. wikipedia.org

The lone pairs of the halogen atoms can interact with the π-system of the pyrrolo[1,2-b]pyridazine ring. The orientation of these lone pair orbitals relative to the ring's π-orbitals can influence the extent of the resonance effect. For optimal overlap and resonance donation, the p-orbital of the halogen containing the lone pair should be aligned with the π-system.

Furthermore, the presence of the relatively bulky iodine atom at the 5-position could introduce some steric hindrance that might influence the approach of reagents to the neighboring positions. This steric effect, combined with the electronic effects, will dictate the regioselectivity of reactions.

Another important stereoelectronic consideration is the potential for halogen bonding. The iodine atom, in particular, can act as a halogen bond donor, interacting with Lewis bases. This non-covalent interaction could influence the conformation of the molecule in different media and its interactions with other molecules, such as solvents or reactants.

Correlation and Validation of Computational Data with Experimental Reactivity Observations

Due to the absence of specific experimental studies on this compound, a direct correlation between computational data and experimental observations is not currently possible. However, a theoretical investigation of this molecule would provide invaluable insights into its structure-reactivity relationships.

Computational chemistry, using methods such as Density Functional Theory (DFT), could be employed to calculate various molecular properties that would predict its reactivity. These properties include:

Molecular Electrostatic Potential (MEP) Map: This would visualize the electron-rich and electron-poor regions of the molecule, indicating the likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack. The localization of the LUMO on the C-3 or C-5 atoms would indicate the more probable site for such a reaction. wuxiapptec.com

Calculated NMR Spectra: Theoretical calculations of 1H and 13C NMR chemical shifts can be compared with experimental data for related known compounds to validate the computational model. For halogenated aromatic compounds, the chemical shifts of the carbons directly attached to the halogens are particularly informative.

Carbon EnvironmentTypical 13C NMR Chemical Shift Range (ppm)
Aromatic C-Cl125 - 135
Aromatic C-I90 - 100

Experimental validation of these computational predictions would require the synthesis of this compound and a systematic study of its reactivity. Key experiments would include:

Attempted Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation would reveal the deactivating effect of the halogen substituents and the regiochemical outcome.

Nucleophilic Aromatic Substitution Reactions: Reacting the compound with various nucleophiles (e.g., alkoxides, amines) would determine the relative reactivity of the 3-chloro and 5-iodo positions.

Palladium-Catalyzed Cross-Coupling Reactions: Performing selective cross-coupling reactions at the C-I and C-Cl bonds would demonstrate the differential reactivity and synthetic utility of this compound.

By comparing the experimental outcomes of these reactions with the predictions from computational studies, a robust understanding of the structure-reactivity relationships in this compound could be established. This knowledge would be instrumental in guiding the future design and synthesis of novel pyrrolo[1,2-b]pyridazine derivatives for various applications.

Advanced Applications in Chemical Science Strictly Excluding Prohibited Areas

Utilization as a Versatile Building Block and Synthetic Intermediate in Complex Organic Synthesis

The bifunctional nature of 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine, possessing both a chloro and a more reactive iodo substituent, makes it a highly valuable building block in organic synthesis. The differential reactivity of the C-I and C-Cl bonds towards metal-catalyzed cross-coupling reactions allows for selective and sequential functionalization. This chemoselectivity is crucial for constructing complex molecular architectures in a controlled manner. The iodine atom can be selectively targeted in reactions like Suzuki, Stille, or Sonogashira couplings, leaving the chlorine atom intact for subsequent transformations. nih.gov This stepwise approach enables the introduction of diverse functionalities at two specific vectors on the heterocyclic core.

The pyrrolo[1,2-b]pyridazine (B13699388) scaffold is a key structural motif in numerous complex molecules. nih.gov The compound this compound serves as an ideal precursor for elaborating this core into more complex, fused heterocyclic systems. Synthetic strategies can exploit the halogen handles to build additional rings onto the primary framework. For instance, a palladium-catalyzed coupling at the C5-iodo position followed by an intramolecular cyclization or a subsequent intermolecular reaction at the C3-chloro position can lead to novel polycyclic structures. researchgate.net The synthesis of new pyrrolo[1,2-b]pyridazines is often achieved through 1,3-dipolar cycloaddition reactions, establishing the core structure which can then be further modified. nih.govresearchgate.net The presence of the halogen atoms on the pre-formed core provides a direct route for diversification and the construction of elaborate molecular designs.

The nitrogen atoms within the pyridazine (B1198779) ring of the pyrrolo[1,2-b]pyridazine system possess lone pairs of electrons that can coordinate with metal centers, making them potential ligands for catalysis. researchgate.net By using this compound as a scaffold, chemists can synthesize a variety of substituted derivatives where the introduced functionalities can modulate the electronic properties and steric environment of the ligand. nih.gov For example, attaching phosphine (B1218219) or other coordinating groups via cross-coupling reactions can create novel bidentate or polydentate ligands. The performance of the resulting metal complexes in catalytic processes can be fine-tuned by systematically varying the substituents at the C3 and C5 positions, highlighting the compound's utility in developing bespoke catalysts for specific chemical transformations.

Potential in Material Science and Advanced Functional Materials

The pyrrolo[1,2-b]pyridazine core is recognized for its interesting photophysical properties, making its derivatives attractive candidates for applications in material science. researchgate.netnih.gov These compounds are known to be highly fluorescent, a property that is essential for the development of advanced functional materials. nih.govresearchgate.net The planar structure of the fused ring system facilitates π-π stacking in the solid state, which is crucial for charge transport and other electronic properties in materials. nih.gov

Derivatives of pyrrolo[1,2-b]pyridazine are known to exhibit intense blue or green fluorescence with high quantum efficiencies, in some cases reaching up to 90%. researchgate.net The optical properties of these heterocycles can be precisely tuned by introducing different substituents onto the core structure. The this compound scaffold is an excellent starting point for such molecular engineering. By replacing the halogen atoms with various electron-donating or electron-withdrawing groups, the electronic structure and, consequently, the absorption and emission wavelengths of the molecule can be systematically altered. researchgate.net Expansion of the π-electron system through coupling reactions is a key strategy in designing novel optically active materials based on this scaffold. nih.gov

Table 1: Photophysical Properties of Substituted Pyrrolo[1,2-b]pyridazine Derivatives

CompoundSubstitution PatternEmission Wavelength (nm)Quantum Yield (%)Reference
Pyrrolopyridazine Derivative 1Alkyl and Ester groupsBlue emission~25 researchgate.net
Pyrrolopyridazine Derivative 2Benzo[f]pyridazino[6,1-a]isoindole-up to 90 researchgate.net
2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazinePhenyl and Methyl groupsHighly fluorescent- nih.gov

This table presents data for related pyrrolopyridazine derivatives to illustrate the tunable fluorescent properties of the core scaffold.

The tunable electronic and optical properties of pyrrolo[1,2-b]pyridazine derivatives make them highly attractive for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). researchgate.net The ability to modify the scaffold of this compound allows for the rational design of molecules with specific energy levels (HOMO/LUMO) required for efficient charge injection, transport, and recombination in electronic devices. By attaching appropriate functional groups, these molecules can be tailored for use as emitters, hosts, or charge-transport materials in OLEDs. Furthermore, the fluorescence of the pyrrolo[1,2-b]pyridazine core can be designed to respond to specific analytes, opening up possibilities for their use as active components in chemical sensors.

Contribution to the Development of Chemical Libraries for Diverse Academic and Industrial Applications

The differential reactivity of the two halogen atoms in this compound makes it an exceptionally useful scaffold for building chemical libraries. researchgate.net Using parallel synthesis techniques, the C5-iodo position can be reacted with a first set of building blocks, followed by the reaction of the C3-chloro position with a second set. This two-dimensional diversification strategy allows for the rapid generation of a large and diverse collection of novel pyrrolo[1,2-b]pyridazine derivatives. Such libraries are invaluable resources for screening programs in various fields. The flexibility of this synthetic method enables the introduction of a wide range of chemical functionalities, creating a diverse chemical space for exploration in academic and industrial research. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues in 3 Chloro 5 Iodopyrrolo 1,2 B Pyridazine Chemistry

Development of Novel, Efficient, and Environmentally Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is paramount in modern synthetic organic chemistry. Future research on 3-chloro-5-iodopyrrolo[1,2-b]pyridazine should prioritize the development of synthetic methodologies that are not only efficient but also environmentally benign.

Key areas for exploration include:

Multi-component Reactions (MCRs): Designing one-pot MCRs could provide rapid access to the pyrrolo[1,2-b]pyridazine (B13699388) core or its derivatives, minimizing waste and purification steps. nih.govfrontiersin.org A potential strategy could involve a Groebke-Blackburn-Bienaymé-type reaction followed by a subsequent halogenation step.

Catalytic C-H Activation: Direct C-H functionalization of a simpler pyrrolo[1,2-b]pyridazine precursor would be an atom-economical approach to introduce the chloro and iodo groups, avoiding the need for pre-functionalized starting materials.

Green Solvents and Catalysts: Investigating the use of recyclable nanocatalysts, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. frontiersin.org Microwave-assisted synthesis is another avenue that often leads to shorter reaction times and higher yields, contributing to a greener process. ekb.egscinito.airesearchgate.net

Table 1: Comparison of Potential Synthetic Strategies
StrategyPotential AdvantagesResearch Focus
Multi-component Reactions (MCRs)High efficiency, reduced waste, operational simplicity. frontiersin.orgDesign of novel MCRs for direct access to di-halogenated pyrrolo[1,2-b]pyridazines.
C-H Activation/HalogenationHigh atom economy, avoids pre-functionalization.Development of selective catalysts for regioselective C-H chlorination and iodination.
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiency. researchgate.netOptimization of existing synthetic routes under microwave irradiation.
Use of NanocatalystsHigh reusability, environmentally friendly, high efficiency. frontiersin.orgExploring catalysts like Co₃O₄ nanoparticles for key synthetic steps.

Exploration of Less-Common Reaction Pathways and In-depth Mechanistic Studies

A deeper understanding of the reactivity of this compound can unlock novel transformations. While cycloaddition reactions are a known method for forming the pyrrolo[1,2-b]pyridazine scaffold, the influence of the specific halogen substituents on these and other pathways remains largely unexplored. nih.govnih.gov

Future mechanistic studies could focus on:

[3+2] Cycloaddition Reactions: Investigating the regioselectivity and stereochemistry of cycloaddition reactions using pyridazinium ylides in the presence of different dipolarophiles could lead to new derivatives. researchgate.netnih.gov Mechanistic studies, potentially supported by computational calculations, could elucidate the transition states and clarify why certain regioisomers are formed preferentially. nih.gov

Rearrangement Reactions: Exploring conditions that might induce skeletal rearrangements, such as photochemical or thermally induced transformations, could lead to novel heterocyclic systems.

Radical Reactions: Investigating the behavior of the compound under radical conditions could open pathways for functionalization that are complementary to traditional ionic reactions.

Advanced Functionalization Strategies for the Synthesis of Architecturally Complex Derivatives

The presence of two different halogens is the most significant feature of this compound, making it an ideal substrate for sequential and site-selective functionalization. The greater reactivity of the C-I bond compared to the C-Cl bond in metal-catalyzed cross-coupling reactions is the key to this strategy.

Future work should systematically explore:

Sequential Cross-Coupling: A robust research program could involve the initial selective reaction at the C-5 iodo position (e.g., Suzuki, Sonogashira, Heck, Stille, or Buchwald-Hartwig amination), followed by a subsequent, potentially more forcing, cross-coupling reaction at the C-3 chloro position. This would allow for the controlled, stepwise introduction of different functional groups.

Metal-Free Coupling Reactions: Developing metal-free alternatives for C-C and C-N bond formation would align with sustainability goals and avoid potential metal contamination in final products. nih.gov

Introduction of Diverse Moieties: Using these functionalization strategies, a wide array of complex derivatives can be synthesized, incorporating pharmacophores, fluorophores, or other functional units to tailor the molecule for specific applications. researchgate.netnih.gov

Pursuit of Deeper Computational Insights into the Reactivity, Stability, and Properties of the Compound

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules. For this compound, density functional theory (DFT) and other computational methods can offer profound insights.

Future computational investigations should aim to:

Map the Reactivity Landscape: Calculate electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO/LUMO) to predict the most reactive sites for electrophilic and nucleophilic attack. This can guide synthetic efforts for functionalization.

Model Reaction Mechanisms: Perform theoretical calculations to elucidate the mechanisms of key reactions, such as cross-coupling or cycloaddition. researchgate.net This can help in optimizing reaction conditions and understanding observed selectivity.

Predict Physicochemical Properties: Use computational models to predict properties like absorption/emission spectra, redox potentials, and stability. This can accelerate the discovery of new applications, for example, in materials science.

Table 2: Potential Computational Studies and Their Applications
Computational MethodProperty to InvestigatePotential Application/Insight
Density Functional Theory (DFT)Molecular Electrostatic Potential (MEP)Predicting sites for nucleophilic/electrophilic attack.
Time-Dependent DFT (TD-DFT)Electronic transitions (UV-Vis spectra)Guiding the design of new dyes and optical materials. nih.gov
Transition State SearchingReaction energy barriersElucidating reaction mechanisms and regioselectivity. researchgate.net
Molecular Dynamics (MD)Conformational stability and interactionsUnderstanding intermolecular forces, like π-π stacking. nih.gov

Expanding Applications in the Design and Synthesis of Novel Advanced Materials

The planar, π-conjugated structure of the pyrrolo[1,2-b]pyridazine system suggests potential applications in materials science, particularly in organic electronics. nih.gov

Unexplored avenues include:

Organic Light-Emitting Diodes (OLEDs): By functionalizing the core with electron-donating and electron-accepting groups, derivatives could be synthesized that exhibit tunable fluorescence, making them candidates for emissive materials in OLEDs.

Organic Field-Effect Transistors (OFETs): The planarity of the molecule could facilitate π-π stacking in the solid state, which is crucial for charge transport. nih.gov Research into controlling the solid-state packing through targeted functionalization could lead to new organic semiconductors.

Chemosensors: Attaching specific receptor units to the pyrrolo[1,2-b]pyridazine core could yield fluorescent chemosensors that signal the presence of specific ions or molecules through changes in their optical properties.

Strategies for Selective Dehalogenation, Further Halogenation, or Orthogonal Functionalization

The di-halogenated nature of the compound allows for a rich chemistry beyond simple substitution.

Selective Dehalogenation: Developing methods for the selective removal of one halogen while retaining the other would create valuable new building blocks. For instance, selective hydrodeiodination would yield 3-chloropyrrolo[1,2-b]pyridazine, while selective hydrodechlorination would produce 5-iodopyrrolo[1,2-b]pyridazine. Palladium-catalyzed reductions using agents like polymethylhydrosiloxane (B1170920) (PMHS) could be explored for this purpose. msu.edu

Halogen Dance Reactions: Investigating the possibility of base-catalyzed halogen migration (halogen dance) could lead to isomeric dihalopyrrolo[1,2-b]pyridazines that are otherwise difficult to access.

Orthogonal Functionalization: This remains the most promising area. The differential reactivity of the C-I and C-Cl bonds under various palladium-catalyzed conditions is a well-established principle that can be systematically exploited to build highly complex molecules in a controlled manner. nih.govresearchgate.net

Integration with Emerging Methodologies such as Flow Chemistry and Automated Synthesis

To accelerate the exploration of the chemical space around this compound, modern synthesis technologies should be embraced.

Flow Chemistry: Converting key synthetic and functionalization steps to a continuous flow process could offer significant advantages in terms of safety, scalability, and reaction control. mdpi.com For example, hazardous intermediates could be generated and consumed in situ, and reaction parameters like temperature and residence time could be precisely controlled to improve yield and selectivity.

Automated Synthesis: Coupling flow chemistry setups with automated purification and analysis systems would enable the rapid synthesis and screening of libraries of derivatives. chimia.ch This high-throughput approach would be invaluable for drug discovery or materials development programs, allowing for the systematic exploration of structure-activity or structure-property relationships. chimia.ch

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